Glutamic acid,2-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glutamic acid, 2-hydroxy-, also known as 2-hydroxyglutaric acid, is a derivative of glutamic acid. It is structurally similar to α-ketoglutarate, an intermediate in the tricarboxylic acid (TCA) cycle. This compound has gained significant attention due to its role in various biological processes and its implications in certain metabolic disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxyglutaric acid can be achieved through the reduction of α-ketoglutarate. This reduction can be catalyzed by enzymes such as malate dehydrogenase or lactate dehydrogenase, which convert α-ketoglutarate to 2-hydroxyglutaric acid .
Industrial Production Methods: Industrial production of 2-hydroxyglutaric acid often involves microbial fermentation processes. Specific strains of bacteria, such as Bacillus species, are engineered to produce high yields of this compound through optimized fermentation conditions .
Types of Reactions:
Oxidation: 2-hydroxyglutaric acid can undergo oxidation to form α-ketoglutarate.
Reduction: It can be reduced to form other hydroxy acids.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reactions: These reactions typically require catalysts such as acids or bases to facilitate the substitution process.
Major Products:
Oxidation: α-ketoglutarate
Reduction: Various hydroxy acids
Substitution: Derivatives with different functional groups
Scientific Research Applications
2-hydroxyglutaric acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It plays a role in cellular metabolism and is studied for its involvement in metabolic disorders.
Industry: It is used in the production of biodegradable polymers and other industrial chemicals.
Mechanism of Action
2-hydroxyglutaric acid exerts its effects by interacting with various molecular targets and pathways:
Enzyme Inhibition: It inhibits enzymes such as isocitrate dehydrogenase, leading to the accumulation of oncometabolites.
Signal Transduction: It affects signaling pathways involved in cell growth and differentiation.
Metabolic Pathways: It interferes with the TCA cycle, impacting cellular energy production and metabolism.
Comparison with Similar Compounds
Glutamic Acid: A non-essential amino acid involved in protein synthesis and neurotransmission.
α-Ketoglutarate: An intermediate in the TCA cycle, involved in energy production.
Glutamine: An amino acid that serves as a nitrogen donor in various biosynthetic processes.
Uniqueness: 2-hydroxyglutaric acid is unique due to its dual role as both a metabolic intermediate and an oncometabolite. Its ability to inhibit specific enzymes and alter metabolic pathways distinguishes it from other similar compounds .
Properties
Molecular Formula |
C5H9NO5 |
---|---|
Molecular Weight |
163.13 g/mol |
IUPAC Name |
(2R)-2-amino-2-hydroxypentanedioic acid |
InChI |
InChI=1S/C5H9NO5/c6-5(11,4(9)10)2-1-3(7)8/h11H,1-2,6H2,(H,7,8)(H,9,10)/t5-/m1/s1 |
InChI Key |
GXSDWXSYZHGBBO-RXMQYKEDSA-N |
Isomeric SMILES |
C(C[C@@](C(=O)O)(N)O)C(=O)O |
Canonical SMILES |
C(CC(C(=O)O)(N)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.